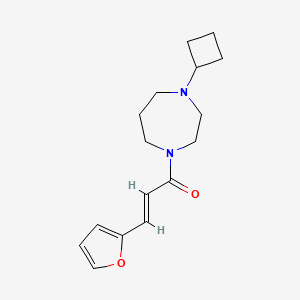![molecular formula C18H18N2O4 B2580541 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903032-23-4](/img/structure/B2580541.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone, commonly known as BDP, is a synthetic compound that has been used in scientific research for various purposes. BDP is a member of the family of compounds known as pyrrolidinyl benzodioxanes and has been shown to have potential as a therapeutic agent for a variety of conditions.
Applications De Recherche Scientifique
Catalytic Applications
- Magnesium and Zinc Complexes : A study by Wang et al. (2012) in "Organometallics" discussed N,O-bidentate pyridyl functionalized alkoxy ligands related to the compound . These ligands, when combined with magnesium and zinc, were used to catalyze polymerizations, demonstrating the potential use of similar compounds in catalysis (Wang et al., 2012).
Molecular Structure and Theoretical Studies
- Crystal Structure and DFT Study : Huang et al. (2021) reported on the crystal structure and density functional theory (DFT) study of compounds with boric acid ester intermediates, which include pyrrolidin-1-yl methanone structures. This research, published without a specific journal, indicates the importance of such compounds in the study of molecular structures and theoretical chemistry (Huang et al., 2021).
Synthesis and Characterization of Complex Molecules
- Synthesis of Poly-Derivatives : A study by Pandule et al. (2014) in "Synthetic Metals" involved the synthesis of conducting polymers based on derivatives similar to the compound . This research emphasizes the compound's relevance in synthesizing complex materials with specific electrical and optical properties (Pandule et al., 2014).
Applications in Organic Transformations
- DDQ Mediated Reactions : Alsharif et al. (2021) in "RSC Advances" discussed the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the functionalization of C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. Compounds like 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone could potentially be involved in similar organic transformations (Alsharif et al., 2021).
Biochemical Applications
- Unsymmetrical Borole Complexes as Biocides : Research by Saxena and Singh (1995) in the "Journal of Inorganic Biochemistry" explored the synthesis of unsymmetrical borole complexes with potential applications as biocides. Though not directly involving the compound , this study illustrates the broader potential of complex organic molecules in biochemical applications (Saxena & Singh, 1995).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(10-13-4-5-15-16(9-13)23-12-22-15)20-8-6-14(11-20)24-17-3-1-2-7-19-17/h1-5,7,9,14H,6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQWPPFKMUJSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

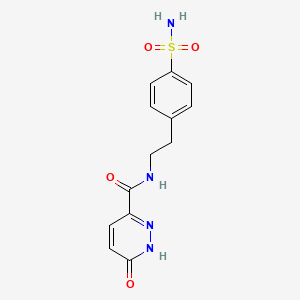
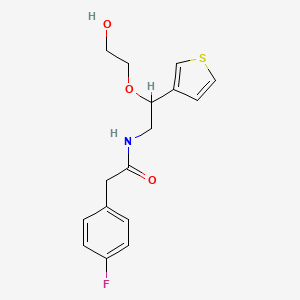
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580465.png)
![8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2580466.png)
![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)

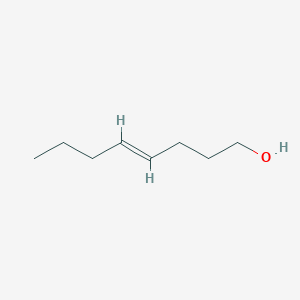
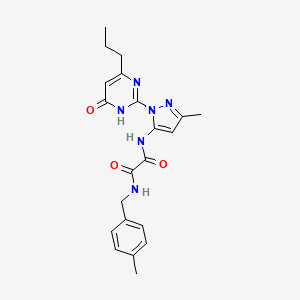

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)

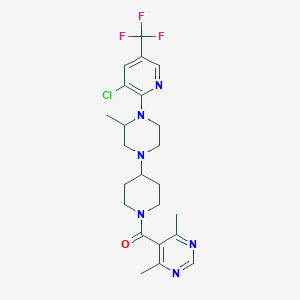
![8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2580480.png)
